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Compound of Interest

Compound Name: IK-862

Cat. No.: B1674431 Get Quote

Disclaimer: Publicly available scientific literature and patent databases do not contain specific

quantitative binding affinity data or detailed experimental protocols for the compound

designated IK-862. This guide will therefore focus on a closely related, well-characterized, and

potent selective TACE inhibitor, referred to as Compound 18 in the primary literature, which

shares a key structural motif with the "IK" series of inhibitors. The data and methodologies

presented herein are representative of how a selective TACE inhibitor like IK-862 is evaluated

and are based on the findings for this surrogate compound.

Executive Summary
This technical guide provides a comprehensive overview of the target protein binding affinity

and relevant experimental protocols for a representative selective inhibitor of Tumor Necrosis

Factor-α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and

Metalloproteinase 17). TACE is a critical enzyme in the inflammatory cascade, responsible for

the cleavage of membrane-bound pro-Tumor Necrosis Factor-α (pro-TNF-α) to its soluble,

active form. Inhibition of TACE is a key therapeutic strategy for a range of inflammatory

diseases. This document details the binding potency and selectivity of a representative inhibitor

and outlines the methodologies used for its characterization.

Target Protein: TACE (ADAM17)
The primary molecular target is the Tumor Necrosis Factor-α Converting Enzyme (TACE), a

member of the ADAM family of metalloproteinases. TACE plays a crucial role in the shedding of

various cell surface proteins, most notably pro-TNF-α. The inhibition of TACE's catalytic activity
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prevents the release of soluble TNF-α, thereby mitigating the downstream inflammatory

signaling cascade.

Quantitative Binding Affinity Data
The binding affinity of the representative TACE inhibitor was determined using enzymatic

assays and a whole blood assay to assess cellular potency. The data is presented as the half-

maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor

required to reduce the enzyme's activity by 50%.

Target Enzyme IC50 (nM) Selectivity vs. TACE

TACE (porcine) 0.4 -

MMP-1 (Collagenase 1) >10,000 >25,000-fold

MMP-2 (Gelatinase A) 2,400 6,000-fold

MMP-3 (Stromelysin 1) >10,000 >25,000-fold

MMP-7 (Matrilysin) 1,400 3,500-fold

MMP-8 (Collagenase 2) 1,200 3,000-fold

MMP-9 (Gelatinase B) 2,700 6,750-fold

MMP-13 (Collagenase 3) 110 275-fold

MMP-14 (MT1-MMP) 5,100 12,750-fold

Human Whole Blood Assay (LPS-stimulated TNF-α production)

Assay IC50 (nM)

TNF-α Release 14

Experimental Protocols
Recombinant TACE Enzymatic Assay
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This assay quantifies the inhibitory effect of a compound on the activity of purified, recombinant

TACE.

Methodology:

Enzyme Activation: Recombinant porcine TACE is activated with 1 mM 4-

aminophenylmercuric acetate (APMA) in assay buffer (25 mM Tris, pH 8.0, 2.5 µM ZnCl₂,

0.005% Brij-35) for 1 hour at 37°C.

Inhibitor Preparation: The test compound is serially diluted in DMSO and then further diluted

in the assay buffer.

Incubation: The activated TACE enzyme is incubated with the test compound for 10 minutes

at room temperature.

Substrate Addition: The fluorescent peptide substrate, (7-methoxycoumarin-4-yl)acetyl-Pro-

Leu-Ala-Gln-Ala-Val-(2,4-dinitrophenyl)-Arg-Ser-Ser-Arg-NH₂, is added to initiate the

reaction.

Fluorescence Measurement: The rate of substrate cleavage is monitored by measuring the

increase in fluorescence (excitation at 328 nm, emission at 393 nm) over time using a

fluorescence plate reader.

Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a

four-parameter logistic equation.

Human Whole Blood Assay for TNF-α Production
This assay measures the potency of an inhibitor in a more physiologically relevant cellular

environment by assessing its ability to block TNF-α production in human whole blood.

Methodology:

Blood Collection: Fresh human blood is collected from healthy volunteers into heparinized

tubes.

Compound Incubation: The test compound, serially diluted in DMSO, is added to the whole

blood and pre-incubated for 30 minutes at 37°C.
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Stimulation: Lipopolysaccharide (LPS) is added to the blood samples to a final concentration

of 100 ng/mL to stimulate the production and release of TNF-α.

Incubation: The stimulated blood is incubated for 4 hours at 37°C.

Plasma Separation: The samples are centrifuged to separate the plasma.

TNF-α Quantification: The concentration of TNF-α in the plasma is determined using a

commercially available enzyme-linked immunosorbent assay (ELISA) kit.

Data Analysis: The IC50 values are calculated from the dose-response curve of TNF-α

inhibition.
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Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition.

Experimental Workflow for TACE Enzymatic Assay
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Caption: Workflow for the in vitro TACE enzymatic inhibition assay.

To cite this document: BenchChem. [In-depth Technical Guide: IK-862 Target Protein Binding
Affinity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674431#ik-862-target-protein-binding-affinity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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